Technical Monograph: 2-Amino-3-ethylbenzoic Acid Hydrochloride
Technical Monograph: 2-Amino-3-ethylbenzoic Acid Hydrochloride
Identification, Synthesis, and Pharmaceutical Utility
Part 1: Chemical Identification & CAS Verification
The CAS Number Ambiguity
For researchers sourcing this compound, a critical distinction must be made between the Free Acid and the Hydrochloride Salt .[1] Public chemical registries primarily index the parent free acid.[1] The hydrochloride salt is often a custom-generated species used to enhance water solubility during aqueous workups or bioavailability studies.
| Chemical Form | CAS Number | Molecular Formula | Molecular Weight |
| Free Acid (Parent) | 5437-40-1 | 165.19 g/mol | |
| Hydrochloride Salt | Not Independently Registered | 201.65 g/mol |
Operational Directive: If you cannot locate the HCl salt (CAS N/A) from commercial vendors, purchase the Free Acid (CAS 5437-40-1) .[1] The salt can be generated quantitatively in situ by treating the free acid with 1.0 equivalent of methanolic HCl followed by solvent evaporation.[1]
Synonyms and Identifiers
-
IUPAC Name: 2-Amino-3-ethylbenzoic acid
-
Common Name: 3-Ethylanthranilic acid
-
Catalog Codes: FAA43740 (Biosynth), MFCD11193650 (MDL Number)[1]
Part 2: Structural Analysis & Properties
The 3-ethyl substituent on the anthranilic acid core introduces specific steric and electronic effects crucial for drug design:
-
Steric Ortho-Effect: The ethyl group at position 3 forces the adjacent amino group (position 2) out of planarity with the benzene ring.[1] This "twist" is often exploited in kinase inhibitors to lock the molecule into a bioactive conformation.[1]
-
Lipophilicity: The ethyl group increases the LogP (predicted ~2.1 for free acid) compared to the methyl analog, enhancing membrane permeability.[1]
-
Solubility Profile:
-
Free Acid: Low solubility in water; soluble in DMSO, Methanol, and Ethyl Acetate.[1]
-
HCl Salt: High solubility in water and lower alcohols; hygroscopic.
-
Part 3: Synthetic Pathways
Two primary routes exist for the synthesis of 2-Amino-3-ethylbenzoic acid. The Isatin Oxidation Route is preferred for pharmaceutical-grade purity due to its high regioselectivity.
Route A: The Isatin Oxidation (Preferred)
This method utilizes the rearrangement of 7-ethylisatin (7-ethylindoline-2,3-dione) using hydrogen peroxide in an alkaline medium.[1] It avoids the isomer separation issues common in direct nitration.[1]
Mechanism:
-
Hydrolysis: Base-catalyzed opening of the lactam ring.[1]
-
Decarboxylation/Rearrangement: Oxidative cleavage of the alpha-keto acid.[1]
Route B: Nitration of 3-Ethylbenzoic Acid (Industrial)
Used for bulk manufacturing where isomer separation (via fractional crystallization) is cost-effective.
-
Nitration: 3-ethylbenzoic acid
2-nitro-3-ethylbenzoic acid (plus 4-nitro and 6-nitro isomers). -
Reduction: Catalytic hydrogenation (Pd/C, H2) converts the nitro group to the amine.[1]
Synthesis Workflow Diagram
The following diagram details the logic flow for selecting and executing the synthesis.
Caption: Comparative synthetic pathways. Route A offers superior regiocontrol, avoiding the difficult isomer separation required in Route B.[1]
Part 4: Pharmaceutical Applications[1][3][4]
This molecule serves as a "Privileged Scaffold" in medicinal chemistry, particularly for:
-
Quinazolinone Synthesis:
-
Condensation of 3-ethylanthranilic acid with formamide or urea yields 8-ethylquinazolin-4(3H)-ones.
-
Application: These derivatives are frequent pharmacophores in EGFR kinase inhibitors and PARP inhibitors . The 8-ethyl group provides steric bulk that fills hydrophobic pockets in the enzyme active site.[1]
-
-
Acridone Derivatives:
-
Cyclization allows access to tricyclic structures used in antiviral and anticancer research.
-
-
Bio-isosteres:
-
Used to replace 2-amino-3-methylbenzoic acid to modulate metabolic stability (preventing benzylic oxidation) or fine-tune solubility.
-
Part 5: Quality Control & Analytical Profiling
To validate the identity of the synthesized or purchased material, the following analytical criteria must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 330 nm (anthranilates fluoresce/absorb strongly).
-
Retention Time: Expect the ethyl analog to elute later than the methyl analog due to increased hydrophobicity.[1]
1H-NMR (DMSO-d6, 400 MHz) Expectations
-
Carboxyl Proton: Broad singlet ~12-13 ppm (often invisible if exchanged).
-
Amine Protons: Broad singlet ~6-8 ppm (2H).
-
Aromatic Protons: Three distinct signals (doublet, triplet, doublet pattern) integrating 1:1:1.
-
Ethyl Group:
Part 6: Safety & Handling
-
GHS Classification: Warning.[3]
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
-
Handling: The hydrochloride salt is acidic and corrosive.[1] Use nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.
References
-
Biosynth . "2-Amino-3-ethylbenzoic acid | 5437-40-1". Biosynth Catalog. Accessed October 26, 2023.[1] Link[1]
-
PubChem . "2-Amino-3-ethylbenzoic acid (Compound)".[2][4][5] National Library of Medicine. Accessed October 26, 2023.[1] Link[1]
-
Sigma-Aldrich . "2-Amino-3-methylbenzoic acid (Analog Reference)". Merck KGaA. Accessed October 26, 2023.[1] Link[1]
-
Newman, S. G., et al. "Palladium-Catalyzed Carbonylation of Aryl Chlorides to Anthranilic Acids."[1] Journal of the American Chemical Society.[1] (Generic reference for anthranilic acid synthesis methodology).
-
GuideChem . "Applications of 2-Amino-3-nitrobenzoic acid (Synthetic Precursor Insights)". GuideChem Technical Articles. Link
Sources
- 1. AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method - Google Patents [patents.google.com]
- 2. PubChemLite - 2-amino-3-ethylbenzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Amino-3-hydroxybenzoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride | C10H14ClNO2 | CID 86280161 - PubChem [pubchem.ncbi.nlm.nih.gov]
